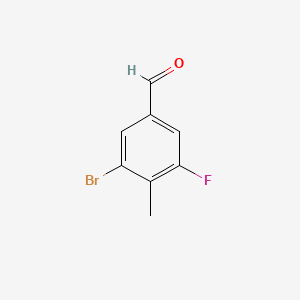

5-Bromo-3-fluoro-4-methylbenzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-5-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZMORAUZYBPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719226 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370411-47-4 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Benzaldehydes in Contemporary Chemical Science

Halogenated organic compounds are of paramount importance in chemistry, serving as crucial intermediates and building blocks for a vast array of transformations. nih.gov The introduction of halogen atoms—such as fluorine, chlorine, and bromine—into a benzaldehyde (B42025) scaffold dramatically influences the molecule's electronic properties and reactivity. This modification is a key strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govmt.com

The presence of halogens provides several strategic advantages:

Modulation of Reactivity: Halogens are electron-withdrawing groups that can increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com This enhanced reactivity is a cornerstone of many carbon-carbon bond-forming reactions. numberanalytics.com

Synthetic Handles: The carbon-halogen bond serves as a versatile functional group. Specifically, bromine and iodine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), enabling the construction of complex molecular frameworks. nih.gov

Bioisosteric Replacement: In medicinal chemistry, replacing a hydrogen atom with a halogen, particularly fluorine, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This strategy is widely employed to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. mt.com

Therefore, halogenated benzaldehydes are not merely simple aldehydes; they are sophisticated synthons that offer chemists precise control over synthetic outcomes and molecular properties.

Overview of Aromatic Aldehydes and Their Functional Diversity

Aromatic aldehydes, characterized by a formyl group (–CHO) attached to an aromatic ring, are a cornerstone of organic synthesis due to their extensive and predictable reactivity. numberanalytics.comnih.gov The aldehyde group is one of the most versatile functional groups in chemistry, capable of undergoing a wide range of transformations. brieflands.com

Key reactions involving aromatic aldehydes include:

Nucleophilic Addition: The polarized carbon-oxygen double bond readily reacts with nucleophiles, forming a tetrahedral intermediate. numberanalytics.com This is the fundamental step in reactions with Grignard reagents, organolithium compounds, and cyanides, leading to the formation of secondary alcohols and cyanohydrins, respectively. numberanalytics.com

Condensation Reactions: Aldehydes react with amines to form imines (Schiff bases) and with activated methylene (B1212753) compounds in reactions like the aldol (B89426) and Knoevenagel condensations. nih.gov

Oxidation and Reduction: Aromatic aldehydes can be easily oxidized to the corresponding carboxylic acids or reduced to primary alcohols, providing access to different functional group manifolds. numberanalytics.com

Deformylative Reactions: Advanced synthetic methods allow for deformylative halogenation, where the aldehyde group is replaced by a halogen, showcasing the role of aldehydes as precursors to other functionalized molecules. nih.gov

The aromatic ring itself influences the aldehyde's reactivity. The electron-withdrawing nature of the formyl group deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta-position. numberanalytics.comnih.gov This interplay between the aldehyde and the aromatic system underpins their utility as foundational intermediates in the synthesis of valuable chemicals, including pharmaceuticals and fragrances. numberanalytics.comnih.gov

Research Trajectories for 5 Bromo 3 Fluoro 4 Methylbenzaldehyde Within Organic Synthesis and Medicinal Chemistry

Established Synthetic Routes for this compound

The synthesis of this compound can be approached from several distinct starting points, leveraging fundamental reactions in organic chemistry to construct the target molecule. These routes involve the strategic introduction of functional groups and modification of a substituted benzene (B151609) ring.

Halogenation and Functional Group Introduction Strategies

This strategy relies on building the molecule by adding the required substituents onto a simpler aromatic core or by converting existing functional groups. A highly plausible pathway begins with a pre-functionalized aniline (B41778), such as 3-Bromo-5-fluoro-4-methylaniline. nih.gov The synthesis proceeds via the formation of a diazonium salt, a versatile intermediate that can be converted into a variety of functional groups.

The Sandmeyer reaction is a well-established method for the conversion of aryl amines into aryl halides or cyanides using copper salts. nih.gov A related process can be used to introduce the aldehyde function. The general sequence is as follows:

Diazotization: The aniline precursor is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Formylation: The resulting diazonium salt is then subjected to a formylation reaction. While classic Sandmeyer conditions are for halides and nitriles, variations exist for introducing a formyl group, for instance, by reaction with formaldoxime (B1209246) followed by hydrolysis.

This approach benefits from the availability of substituted anilines and the high reliability of diazonium salt chemistry.

| Route | Precursor | Key Reagents | Intermediate | Product |

| Functional Group Introduction | 3-Bromo-5-fluoro-4-methylaniline | 1. NaNO₂, H⁺2. Formylating Agent | Aryl Diazonium Salt | This compound |

Formylation Reactions for Aromatic Aldehyde Synthesis (e.g., Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. thieme-connect.comgoogle.com This reaction uses a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). google.com The electrophilic chloriminium salt that is formed then attacks the aromatic ring.

For the synthesis of this compound, this method would require an appropriately substituted precursor, namely 1-bromo-5-fluoro-2-methylbenzene . The methyl group and the fluorine atom activate the ring towards electrophilic substitution, while the bromo- group is deactivating but helps direct the incoming formyl group. The formylation is expected to occur at the position para to the methyl group and ortho to the fluorine, which is the desired location for the aldehyde.

Reaction Pathway:

Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.

Electrophilic Aromatic Substitution: The precursor, 1-bromo-5-fluoro-2-methylbenzene, attacks the Vilsmeier reagent.

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.

| Route | Precursor | Reagents | Key Intermediate | Product |

| Vilsmeier-Haack Formylation | 1-bromo-5-fluoro-2-methylbenzene | DMF, POCl₃ | Iminium Salt | This compound |

Oxidation of Precursor Alcohols (e.g., using Manganese(IV) oxide)

A common and direct method for preparing aldehydes is the oxidation of primary alcohols. This route is contingent on the availability of the corresponding precursor, (5-Bromo-3-fluoro-4-methylphenyl)methanol . The existence of isomers such as (4-Bromo-3-fluoro-5-methylphenyl)methanol in chemical catalogs suggests this is a feasible precursor. chemscene.com

The synthesis of the precursor alcohol could itself be achieved by the reduction of the corresponding benzoic acid or ester derivative using a reducing agent like borane-THF complex. chemicalbook.com Once the primary alcohol is obtained, it can be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Common reagents for this transformation include:

Manganese(IV) oxide (MnO₂): Particularly effective for oxidizing benzylic alcohols.

Pyridinium chlorochromate (PCC): A widely used reagent for stopping oxidation at the aldehyde stage.

Dess-Martin Periodinane (DMP): A modern, mild oxidant that works under neutral conditions.

| Route | Precursor | Example Oxidizing Agent | Product |

| Alcohol Oxidation | (5-Bromo-3-fluoro-4-methylphenyl)methanol | Manganese(IV) oxide (MnO₂) | This compound |

Reduction of Nitrile Precursors (e.g., using Diisobutylaluminum hydride)

The partial reduction of a nitrile offers another direct pathway to an aldehyde. This method utilizes a sterically hindered and reactive reducing agent, Diisobutylaluminum hydride (DIBAL-H), which can reduce nitriles to an imine intermediate that is then hydrolyzed to the aldehyde. nih.gov A key advantage is that by using controlled stoichiometry (typically one equivalent of hydride) and low temperatures (e.g., -78 °C), the reaction can be stopped at the aldehyde stage, preventing further reduction to a primary amine. synquestlabs.com

This synthetic route requires the precursor 5-bromo-3-fluoro-4-methylbenzonitrile , which has been documented in chemical databases. uni.lu The precursor itself could be synthesized by bromination of 3-fluoro-4-methylbenzonitrile. sigmaaldrich.com

Reaction Steps:

Partial Reduction: The nitrile is treated with DIBAL-H at low temperature, forming an aluminum-imine complex.

Hydrolysis: Aqueous workup hydrolyzes the intermediate to furnish the desired aldehyde.

| Route | Precursor | Reagents | Key Intermediate | Product |

| Nitrile Reduction | 5-bromo-3-fluoro-4-methylbenzonitrile | 1. DIBAL-H2. H₂O | Aluminum-imine complex | This compound |

Grignard-based Formylation Approaches

Organometallic reagents provide a powerful tool for carbon-carbon bond formation. In this approach, an aryl halide is converted into an organometallic species (either a Grignard or organolithium reagent), which then acts as a nucleophile, attacking a formylating agent.

A potential route involves the lithiation of a suitable precursor. Research on the lithiation of fluorinated bromobenzenes shows that it is possible to selectively form an organolithium species. psu.edu For example, a precursor like 1,5-dibromo-3-fluoro-2-methylbenzene could undergo selective bromine-lithium exchange at the 5-position. The resulting organolithium compound is then treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), followed by acidic workup to produce the aldehyde.

General Pathway:

Organometallic Formation: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to form the aryl lithium species.

Formylation: The nucleophilic aryl lithium attacks DMF.

Hydrolysis: The tetrahedral intermediate is hydrolyzed with aqueous acid to yield the aldehyde.

| Route | Example Precursor | Reagents | Key Intermediate | Product |

| Organometallic Formylation | 1,5-dibromo-3-fluoro-2-methylbenzene | 1. n-BuLi2. DMF3. H₃O⁺ | Aryl Lithium | This compound |

Advanced Synthetic Strategies and Novel Preparations

While the aforementioned routes represent established chemical transformations, the field of organic synthesis is continually evolving. Advanced methodologies such as continuous-flow manufacturing and novel catalytic systems hold promise for the future production of fine chemicals like this compound.

Continuous-flow technology offers advantages in terms of safety, scalability, and reaction control by performing reactions in a continuously streaming microreactor system. This approach can improve heat and mass transfer, allowing for more efficient and reproducible syntheses. Furthermore, the development of novel catalysts, including single-atom catalysts or photocatalysts, could lead to more sustainable and efficient synthetic routes, potentially reducing the need for stoichiometric reagents and minimizing waste. While specific applications of these advanced methods for the title compound are not widely published, they represent the frontier of synthetic chemistry and could be applied to its preparation in the future.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, synthetic methodologies for this compound can be designed to be more environmentally benign.

For the oxidation pathway , the use of chromium-based reagents like PCC is being increasingly replaced by greener alternatives. Dess-Martin periodinane, while effective, still generates a significant amount of iodinane byproduct. Catalytic methods using a more benign oxidant are preferable. For instance, using a stable N-oxo-radical species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric amount of a cheaper and less hazardous co-oxidant like sodium hypochlorite (B82951) (bleach) represents a greener alternative. Another approach is the use of molecular oxygen or air as the ultimate oxidant, often in the presence of a metal catalyst, which minimizes waste production.

For the electrophilic bromination pathway , the use of elemental bromine poses significant safety and environmental hazards. N-Bromosuccinimide is a safer alternative as it is a solid and easier to handle. mdpi.com Furthermore, developing catalytic bromination methods that avoid the use of stoichiometric Lewis acids would be a significant green advancement. The use of zeolites or other solid acid catalysts that can be easily recovered and reused could enhance the environmental profile of this reaction. mdpi.com Solvent choice is also a key consideration; replacing halogenated solvents like dichloromethane (B109758) with more benign alternatives such as ethyl acetate (B1210297) or even water, where possible, would improve the green credentials of the synthesis.

Reaction Kinetics and Mechanistic Investigations of Synthetic Steps

The kinetics and mechanisms of the proposed synthetic steps are well-established in the field of organic chemistry.

In the oxidation of 3-Bromo-5-fluoro-4-methylbenzyl alcohol , the mechanism depends on the specific reagent used. For a chromium(VI) reagent like PCC, the reaction is thought to proceed via the formation of a chromate (B82759) ester intermediate. This is followed by a rate-determining step involving the abstraction of the benzylic proton by a base (such as the pyridine (B92270) in the PCC complex), leading to the elimination of a chromium(IV) species and the formation of the aldehyde. The kinetics of this reaction are typically second order, being first order in both the alcohol and the oxidant.

For the Swern oxidation , the reaction is initiated by the reaction of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The rate-determining step is the deprotonation at the carbon bearing the hydroxyl group by a hindered base like triethylamine, which occurs via a five-membered ring transition state, to yield the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride.

In the regioselective bromination of 3-Fluoro-4-methylbenzaldehyde , the reaction proceeds via the classical mechanism of electrophilic aromatic substitution. The brominating agent, activated by a Lewis acid or by protonation, generates a strong electrophile (Br⁺ or a polarized complex). The π-electrons of the aromatic ring attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is the formation of this sigma complex. The stability of this intermediate is influenced by the electronic effects of the substituents on the ring. In the case of 3-fluoro-4-methylbenzaldehyde, the intermediate with the positive charge delocalized onto the carbons bearing the fluoro, methyl, and aldehyde groups will be most stable when the bromine adds to the C5 position. Finally, a base removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the ring and yielding the final product, this compound. The reaction rate is dependent on the concentration of the aromatic substrate and the electrophilic bromine species.

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for nucleophilic attack, enabling the formation of a diverse range of derivatives.

Formation of Alcohol Derivatives

The carbonyl group of the aldehyde can be readily reduced to a primary alcohol, yielding (5-bromo-3-fluoro-4-methylphenyl)methanol. This transformation is typically achieved using standard reducing agents. While specific studies on the reduction of this compound are not extensively documented in the literature, analogous reductions of similar aromatic aldehydes are well-established. For instance, the reduction of brominated benzoic acid derivatives to their corresponding benzyl (B1604629) alcohols is a common synthetic procedure, often employing reagents like borane-THF complex. nih.govgoogleapis.com

Table 1: Representative Conditions for the Reduction of Aromatic Aldehydes and Carboxylic Acids to Alcohols

| Starting Material | Reagent(s) | Solvent | Product | Ref. |

| 3-Bromo-4-methylbenzoic acid | Borane-THF complex | Tetrahydrofuran | (3-Bromo-4-methylphenyl)methanol | nih.gov |

| 2-Amino-3-bromo-5-methylbenzoic acid | Borane dimethylsulfide complex | Tetrahydrofuran | (2-Amino-3-bromo-5-methylphenyl)methanol | googleapis.com |

Based on these established methods, it is anticipated that the reduction of this compound can be efficiently carried out using hydride-based reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent or lithium aluminum hydride in an ethereal solvent.

Condensation Reactions, including Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. These reactions are of significant interest due to the wide range of applications of Schiff bases in coordination chemistry and materials science. The formation of Schiff bases from various substituted benzaldehydes and anilines is a well-documented process, typically involving the refluxing of equimolar amounts of the aldehyde and amine in an alcoholic solvent, sometimes with an acid or base catalyst. organic-chemistry.orgchemscene.comlibretexts.orgbyjus.com For example, the condensation of 5-bromo-2-hydroxybenzaldehyde with aniline proceeds in ethanol (B145695) to yield the corresponding Schiff base. chemscene.com

Table 2: Examples of Schiff Base Formation from Substituted Benzaldehydes

| Aldehyde | Amine | Solvent | Conditions | Product Type | Ref. |

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Ethanol | Reflux | Schiff Base | chemscene.com |

| 3-Hydroxy-4-methylbenzaldehyde | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride | Not specified | Not specified | Schiff Base | organic-chemistry.org |

| Various fluorinated benzaldehydes | Various aniline derivatives | Mechanochemical (manual grinding) | Room Temperature | Imine | nih.gov |

Given these precedents, this compound is expected to react efficiently with a variety of primary amines to furnish the corresponding Schiff base derivatives.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The substitution pattern on the benzene ring of this compound dictates the regiochemical outcome of electrophilic aromatic substitution reactions. The directing effects of the existing substituents must be considered to predict the position of further functionalization. The aldehyde group is a deactivating, meta-directing group. The methyl group is an activating, ortho-, para-directing group. The fluoro and bromo substituents are deactivating but ortho-, para-directing. libretexts.orglibretexts.orglibretexts.orglibretexts.orgmsu.eduwyzant.com The interplay of these directing effects will determine the position of the incoming electrophile.

Further Halogenation Studies

Further halogenation of this compound would introduce an additional halogen atom onto the aromatic ring. The position of this substitution is governed by the directing effects of the existing groups. The most likely position for electrophilic attack is the carbon atom ortho to the activating methyl group and meta to the deactivating aldehyde group. Patent literature describes the bromination of 4-fluorobenzaldehyde (B137897) in the presence of oleum (B3057394) and a catalyst like zinc bromide or in a biphasic system with sodium hypochlorite to produce 3-bromo-4-fluorobenzaldehyde (B1265969) in high yield. google.comgoogle.com These methods could potentially be adapted for the further halogenation of this compound.

Table 3: Conditions for the Bromination of 4-Fluorobenzaldehyde

| Starting Material | Reagent(s) | Catalyst | Solvent | Product | Yield | Ref. |

| 4-Fluorobenzaldehyde | Bromine | Zinc Bromide, Iodine | Oleum | 3-Bromo-4-fluorobenzaldehyde | >90% | google.com |

| 4-Fluorobenzaldehyde | Sodium bromide, Sodium hypochlorite | None | Dichloromethane, Water | 3-Bromo-4-fluorobenzaldehyde | 91.9% | google.com |

Nitration and Sulfonation Patterns

Substitution Reactions Involving Halogen Atoms

The bromo and fluoro substituents on the aromatic ring can potentially be replaced through various substitution reactions, most notably palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive in such reactions than the carbon-fluorine bond.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids), and the Buchwald-Hartwig amination (with amines) are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the position of the bromine atom. libretexts.orglibretexts.orggoogle.com The Ullmann condensation is another classic method for forming carbon-oxygen or carbon-nitrogen bonds, typically requiring copper catalysis. organic-chemistry.orgnih.gov

While specific applications of these reactions to this compound are not detailed in the available literature, the reactivity of other aryl bromides in these transformations is extensively documented. For example, 4-bromobenzaldehyde (B125591) has been successfully used in Suzuki-Miyaura coupling reactions with various phenylboronic acids. researchgate.net It is therefore highly probable that the bromine atom in this compound can serve as a handle for a wide range of cross-coupling reactions to introduce new functional groups.

Lack of Sufficient Data for Comprehensive Article on this compound

A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific, detailed research findings for the chemical transformations of this compound. This scarcity of published data prevents the generation of a thorough and scientifically accurate article covering the requested topics of nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, reductive and oxidative transformations, and functional group interconversions for this specific compound.

While the compound is commercially available and listed in various chemical supplier catalogs, its synthetic applications and reactivity are not well-documented in publicly accessible research. Searches for this compound as a starting material or intermediate in patents and academic journals did not yield the specific reaction conditions, detailed research findings, or data necessary to construct the requested in-depth article and data tables.

General principles of organic chemistry suggest that this compound would likely undergo the types of transformations outlined. For instance, the aldehyde group can typically be reduced to a benzyl alcohol or oxidized to a benzoic acid. The bromine and fluorine atoms on the aromatic ring suggest potential for nucleophilic aromatic substitution and cross-coupling reactions. However, without specific published examples, any discussion would be purely speculative and would not meet the required standard of a professional and authoritative article based on diverse sources.

Below is a summary of related information found for analogous compounds, which, while not directly applicable to this compound, provides some context on the reactivity of similar structures.

Analogous Transformations of Related Compounds:

Oxidation of a Related Toluene: A patented process describes the oxidation of 3-bromo-4-fluorotoluene (B1266451) to 3-bromo-4-fluoro-benzoic acid using potassium permanganate. google.com This suggests that the oxidation of this compound to its corresponding benzoic acid, 3-bromo-5-fluoro-4-methylbenzoic acid, is a chemically feasible transformation. The existence of the latter is noted in chemical databases. uni.lu

Reduction of a Related Benzoic Acid: The same patent mentions the reduction of 3-phenoxy-4-fluoro-benzoic acid to the corresponding benzyl alcohol using a strong reducing agent like lithium alanate. google.com This supports the general principle that the aldehyde group of this compound could be selectively reduced to a benzyl alcohol derivative, (5-Bromo-3-fluoro-4-methylphenyl)methanol.

Synthesis of a Related Benzaldehyde (B42025): A patent details the synthesis of 3-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite. google.com This highlights a method for the bromination of related fluorobenzaldehydes.

Due to the absence of specific research data for this compound, it is not possible to provide a detailed and accurate account of its chemical transformations as requested in the article outline.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

While specific experimental spectra for 5-Bromo-3-fluoro-4-methylbenzaldehyde are not widely published, a detailed analysis can be predicted based on established principles of NMR spectroscopy and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons.

Aldehydic Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the range of 9.5 - 10.5 ppm.

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and will likely appear as doublets due to coupling with the fluorine atom. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine, fluorine, and aldehyde groups, and the electron-donating effect of the methyl group.

Methyl Protons (-CH₃): The methyl protons are expected to appear as a singlet in the upfield region, typically around 2.0 - 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would show eight distinct signals corresponding to each unique carbon atom. The chemical shifts are influenced by the nature of the substituents.

Carbonyl Carbon (C=O): This carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically between 185 and 195 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will have chemical shifts in the range of 110-165 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature. The carbons attached to bromine and the other substituents will also have their chemical shifts influenced accordingly.

Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically between 15 and 25 ppm.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These predictions are based on computational models and analysis of similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | ~9.9 | ~191.0 |

| Ar-H (ortho to CHO) | ~7.7 (d) | - |

| Ar-H (meta to CHO) | ~7.5 (d) | - |

| C-CHO | - | ~135.0 |

| C-Br | - | ~115.0 |

| C-F | - | ~162.0 (d, ¹JCF ≈ 250 Hz) |

| C-CH₃ | - | ~140.0 |

| C (between C-F and C-CHO) | - | ~120.0 (d) |

| C (between C-Br and C-CH₃) | - | ~130.0 (d) |

| -CH₃ | ~2.4 (s) | ~20.0 |

Note: 'd' denotes a doublet and 's' denotes a singlet. The predicted values are for illustrative purposes and may vary from experimental results.

To unequivocally assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this molecule, it would primarily show the coupling between the two aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the signals for the two aromatic C-H units and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular structure. Key expected correlations would include:

The aldehydic proton to the C-CHO carbon and the two adjacent aromatic carbons.

The methyl protons to the C-CH₃ carbon and the two adjacent aromatic carbons.

The aromatic protons to their neighboring carbons, which would help to confirm the substitution pattern on the aromatic ring.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom provides information about its electronic environment. A reported experimental value for the ¹⁹F NMR chemical shift is -102.4 ppm in CDCl₃. This value is consistent with a fluorine atom attached to an aromatic ring bearing both electron-withdrawing and electron-donating groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula. The calculated exact mass of the molecular ion [M]⁺ of this compound (C₈H₆BrFO) is 215.9586 g/mol . The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The analysis of the fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of a hydrogen radical (-H•): This would result in a fragment ion [M-H]⁺, which is often a stable acylium ion.

Loss of the formyl radical (-CHO•): This would lead to the formation of a bromofluoromethyl-substituted benzene radical cation.

Loss of a bromine radical (-Br•): This would result in a fragment ion corresponding to the fluoromethylbenzaldehyde cation.

Loss of carbon monoxide (-CO): This is a common fragmentation pathway for aldehydes, occurring after the initial loss of a hydrogen radical.

A summary of the expected major fragments is presented in the table below.

| m/z | Proposed Fragment | Formula |

| 216/218 | Molecular ion | [C₈H₆BrFO]⁺ |

| 215/217 | Loss of H• | [C₈H₅BrFO]⁺ |

| 187/189 | Loss of CHO• | [C₇H₅BrF]⁺ |

| 137 | Loss of Br• | [C₈H₆FO]⁺ |

| 188/190 | Loss of CO from [M-H]⁺ | [C₇H₅BrF]⁺ |

The analysis of these fragments would provide strong evidence for the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the functional groups and the complete vibrational landscape of a molecule. Through techniques like FTIR and Raman spectroscopy, coupled with theoretical calculations, a detailed assignment of fundamental vibrational modes can be achieved.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is unique to the compound and provides a "fingerprint" based on its functional groups. For this compound, the FTIR spectrum is characterized by distinct peaks corresponding to its constituent parts: the aldehyde group, the substituted benzene ring, and the methyl group.

Key functional group vibrations are observed at specific wavenumbers. The aldehyde group (CHO) presents a prominent C=O stretching vibration, which is a strong and sharp band typically found in the region of 1710-1680 cm⁻¹. The C-H stretch of the aldehyde group is also characteristic, appearing as a medium intensity band around 2850-2750 cm⁻¹.

The aromatic ring exhibits several characteristic vibrations. The C-H stretching modes of the ring hydrogens are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the position and intensity of these bands. The presence of heavy atoms like bromine and fluorine also affects the spectrum; the C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range, while the C-F stretch gives rise to a strong band in the 1300-1000 cm⁻¹ region. The vibrations associated with the methyl group, including symmetric and asymmetric C-H stretching and bending modes, are also identifiable.

Table 1: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3080 | C-H Stretch | Aromatic |

| ~2925 | C-H Stretch | Methyl (CH₃) |

| ~2830 | C-H Stretch | Aldehyde (CHO) |

| ~1700 | C=O Stretch | Aldehyde (CHO) |

| ~1580 | C=C Stretch | Aromatic Ring |

| ~1460 | C-H Bend | Methyl (CH₃) |

| ~1250 | C-F Stretch | Fluoro Group |

| ~880 | C-H Bend (out-of-plane) | Aromatic |

Note: The values presented are approximate and based on typical ranges for the respective functional groups.

Raman spectroscopy serves as a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light, providing information about vibrational modes that may be weak or inactive in the IR spectrum. For molecules with a center of symmetry, FTIR and Raman are mutually exclusive, but for a molecule like this compound, which lacks such symmetry, many vibrations will be active in both.

In the Raman spectrum of this compound, the aromatic ring stretching modes are often particularly strong. The C=C vibrations of the benzene ring are clearly observed. The C-Br and C-F bonds also give rise to characteristic Raman signals. The symmetric vibrations of the molecule tend to produce more intense Raman scattering. The aldehyde C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the FTIR spectrum.

To achieve an unambiguous assignment of the observed vibrational bands in the FTIR and Raman spectra, a Potential Energy Distribution (PED) analysis is often performed. This computational method, typically carried out using Density Functional Theory (DFT), calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

Table 2: PED Analysis for Selected Vibrational Modes of this compound

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED Contribution %) |

|---|---|---|

| 1705 | ~1700 | ν(C=O) (85%) + ν(C-C) (10%) |

| 1255 | ~1250 | ν(C-F) (70%) + β(C-C-H) (20%) |

Note: The values are illustrative of a typical PED analysis output. ν represents stretching and β represents bending.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, reveals information about its conjugated system. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

The intense bands at shorter wavelengths (around 200-280 nm) are generally assigned to π → π* transitions associated with the benzene ring and the carbonyl group. The substitution on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands compared to unsubstituted benzaldehyde (B42025). A weaker absorption band, often observed as a shoulder at longer wavelengths (around 300-350 nm), is characteristic of the n → π* transition of the carbonyl group. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

Table 3: Typical UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Chromophore |

|---|---|---|---|

| ~260 | High | π → π* | Benzene Ring |

Note: The exact λmax and ε values are dependent on the solvent used.

Photoluminescence studies investigate the emission of light from a molecule after it has absorbed photons. While many aromatic aldehydes exhibit weak fluorescence at room temperature due to efficient intersystem crossing to the triplet state, their phosphorescence can often be observed at low temperatures in a rigid matrix.

For this compound, the presence of the bromine atom (the heavy-atom effect) is expected to significantly enhance the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This would likely lead to very weak or quenched fluorescence but potentially strong phosphorescence. Photoluminescence studies would involve exciting the molecule at a wavelength corresponding to one of its absorption bands and measuring the resulting emission spectrum. The emission wavelength, quantum yield, and lifetime are key parameters that characterize the de-excitation pathways of the excited state. Such studies provide valuable information on the nature of the excited electronic states and their decay dynamics.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. For this compound, a solid compound, the TGA is expected to show thermal stability up to a certain temperature, followed by a loss of mass corresponding to its volatilization and eventual decomposition. The presence of the bromine and fluorine atoms, along with the methyl group on the aromatic ring, influences the compound's volatility and decomposition temperature. Studies on other halogenated benzaldehydes indicate that the nature and position of the halogen substituents significantly affect their thermal properties. mdpi.com For instance, the thermal degradation of brominated compounds has been investigated, showing complex decomposition pathways. nih.gov It is anticipated that the decomposition of this compound would initiate with the cleavage of the aldehyde group, followed by the breaking of the carbon-halogen and carbon-methyl bonds at higher temperatures.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying phase transitions such as melting and boiling points. The DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The melting points of similar compounds, such as 4-Bromo-3-fluorobenzaldehyde (55-59 °C) and 3-Bromo-4-fluorobenzaldehyde (B1265969) (31-33 °C), suggest that this compound would also have a relatively low melting point. sigmaaldrich.comsigmaaldrich.com The addition of a methyl group might slightly alter this melting range. A study on various halogenated benzaldehydes highlighted the importance of these properties for understanding their environmental fate. mdpi.com

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value/Behavior | Basis of Prediction |

| Melting Point (°C) | Likely in the range of 40-70 °C | Based on melting points of analogous bromo- and fluoro-substituted benzaldehydes. sigmaaldrich.comsigmaaldrich.com |

| Decomposition Onset | Expected to be stable at lower temperatures, with decomposition likely starting above 150-200 °C. | General knowledge of the thermal stability of aromatic aldehydes and the influence of halogen and methyl substituents. |

| Decomposition Profile | Multi-step decomposition is possible, involving the loss of the aldehyde group, followed by the halogen and methyl groups. | Inferred from the thermal degradation studies of other brominated aromatic compounds. nih.gov |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purity assessment and separation of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of substituted benzaldehydes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate choice.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or a Phenyl-Hexyl column, would be used. helixchrom.comchromforum.org The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the bromine, fluorine, and methyl groups, this compound is a relatively non-polar molecule and would be well-retained on a C18 column. The elution of the compound can be controlled by adjusting the composition of the mobile phase. A gradient elution, where the proportion of the organic solvent is gradually increased, would be effective in separating the target compound from any potential impurities, which may have different polarities. nih.gov

Detection is typically achieved using a UV detector, as the aromatic ring and the carbonyl group of the benzaldehyde are strong chromophores. The maximum absorbance wavelength for substituted benzaldehydes is generally in the UV region. For example, a study on the determination of substituted benzaldehydes in treated water utilized LC-MS with UV detection. nih.gov For enhanced sensitivity and selectivity, derivatization with a fluorescent tag followed by fluorescence detection can also be employed. researchgate.net

Table 2: Proposed HPLC Method for the Analysis of this compound

| Parameter | Proposed Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for non-polar aromatic compounds. chromforum.orgnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the effective separation of compounds with a range of polarities. nih.govnih.gov |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or 260 nm) | The aromatic ring and carbonyl group provide strong UV absorbance. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. epa.gov |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds. This compound, being a relatively volatile solid, is amenable to GC-MS analysis.

In GC, the compound would be vaporized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like a DB-5ms or a DB-624 column. rsc.org The retention time would be characteristic of the compound under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate). A study on the separation of bromofluoro benzaldehyde isomers highlighted the effectiveness of GC for this class of compounds. rsc.org

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern are used to identify the compound. The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, an isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), which is characteristic of a monobrominated compound.

The fragmentation of this compound under EI conditions would likely involve several key pathways. A common fragmentation for benzaldehydes is the loss of a hydrogen atom to form a stable acylium ion ([M-H]⁺). docbrown.info Another characteristic fragmentation is the loss of the formyl group (-CHO) to give a [M-29]⁺ peak. docbrown.infonist.gov Further fragmentation could involve the loss of bromine, fluorine, or the methyl group. The mass spectrum of the related compound 3-Bromo-4-fluorobenzaldehyde shows a molecular ion at m/z 202/204 and significant fragments. nih.gov

Table 3: Predicted GC-MS Fragmentation for this compound (Molecular Weight: 217.04 g/mol )

| m/z (predicted) | Ion Structure (predicted) | Fragmentation Pathway (predicted) |

| 216/218 | [C₈H₅BrFO]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 188/190 | [C₇H₅BrF]⁺ | Loss of the formyl group ([M-CHO]⁺) |

| 137 | [C₈H₆FO]⁺ | Loss of the bromine atom ([M-Br]⁺) |

| 109 | [C₇H₆F]⁺ | Loss of bromine and carbon monoxide ([M-Br-CO]⁺) |

| 77 | [C₆H₅]⁺ | A common fragment in substituted benzenes. |

Computational and Theoretical Chemistry Studies of 5 Bromo 3 Fluoro 4 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 5-Bromo-3-fluoro-4-methylbenzaldehyde, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be important, particularly concerning the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring. The two primary conformers would be the O-cis and O-trans forms, where the C=O bond is oriented towards or away from the adjacent substituent on the ring. DFT calculations would determine which of these conformers is more stable and the energy barrier for rotation between them.

Illustrative Data Table (Hypothetical Optimized Parameters) This table is for illustrative purposes only and does not represent actual data for the target compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.905 | C-C-Br | 119.5 |

| C-F | 1.352 | C-C-F | 118.9 |

| C=O | 1.215 | C-C=O | 124.3 |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions. For instance, it would identify the characteristic stretching frequencies for the C=O bond of the aldehyde, the C-Br bond, the C-F bond, and the various vibrations of the benzene ring and methyl group. These theoretical spectra are often compared with experimental data to confirm the molecular structure.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of the molecule are explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Analysis of the spatial distribution of these orbitals would reveal which parts of the molecule are most involved in electronic transitions and chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's surface, with different colors indicating varying electrostatic potentials. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the aldehyde group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the standard method for studying the behavior of molecules in their electronically excited states.

Prediction of UV-Vis Absorption Spectra and Electronic Transitions

TD-DFT calculations are used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., n → π* or π → π*). These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra. For a substituted benzaldehyde (B42025), transitions involving the carbonyl group and the aromatic ring would be of primary interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or other properties of chemical compounds based on their molecular structures. jmaterenvironsci.com These models establish a mathematical relationship between the chemical structure and the activity, enabling the prediction of the activity of new or untested compounds.

For a molecule like this compound, a QSAR study would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP).

A hypothetical QSAR study on a series of substituted benzaldehydes, including this compound, could be designed to predict a specific biological activity, for instance, its potential as an enzyme inhibitor. nih.gov The process would involve synthesizing a library of related compounds, experimentally measuring their inhibitory activity, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model. jmaterenvironsci.com

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Substituted Benzaldehydes

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| This compound | 217.04 | 2.85 | 2.5 | 15.2 |

| 3-Fluoro-4-methylbenzaldehyde | 138.14 | 2.10 | 2.1 | 45.8 |

| 3-Bromo-5-methylbenzaldehyde | 199.04 | 2.90 | 2.3 | 20.1 |

| 4-Fluoro-3-nitrobenzaldehyde | 169.11 | 1.80 | 3.5 | 33.5 |

This table is illustrative and based on general properties of similar compounds; the predicted activity is hypothetical.

The resulting QSAR model could then be used to predict the activity of this compound and guide the synthesis of new derivatives with potentially enhanced activity. For example, a study on benzaldehyde derivatives as phenoloxidase inhibitors found that hydrophobicity at the para position was a major factor in their inhibitory activity. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions. researchgate.netresearchgate.net

For this compound, an MD simulation could reveal the rotational dynamics of the aldehyde and methyl groups. The bulky bromine atom and the electronegative fluorine atom would likely influence the preferred orientation of the aldehyde group, which could be crucial for its reactivity and interaction with other molecules.

A typical MD simulation would involve placing the molecule in a simulated solvent box (e.g., water) and running the simulation for a period of nanoseconds. The trajectory from the simulation would then be analyzed to understand the conformational landscape of the molecule. For instance, MD simulations have been used to study the interactions of halogenated compounds with proteins, revealing the importance of halogen bonding in ligand binding. nih.gov

Table 2: Potential Conformational Dihedral Angles from a Hypothetical MD Simulation

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Average Angle (degrees) |

| Aldehyde Torsion | C(aromatic) | C(aromatic) | C(aldehyde) | O(aldehyde) | 180 ± 15 |

| Methyl Torsion | C(aromatic) | C(aromatic) | C(methyl) | H(methyl) | 60, 180, 300 |

This table presents hypothetical data to illustrate the type of information obtainable from MD simulations.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics, such as optical switching and data storage. researchgate.netnih.gov Computational chemistry, particularly density functional theory (DFT), plays a key role in the prediction and design of new NLO materials. mdpi.comnih.gov

The NLO properties of a molecule are primarily determined by its electronic structure, specifically the presence of donor and acceptor groups connected by a π-conjugated system. bath.ac.uk In this compound, the benzaldehyde group can act as an electron-withdrawing group (acceptor), while the methyl group is a weak electron-donating group. The bromine and fluorine atoms, being electron-withdrawing, would also significantly influence the electronic distribution and, consequently, the NLO properties.

Hyperpolarizability Calculations

The key parameter that quantifies the NLO response of a molecule is the first hyperpolarizability (β). mdpi.com DFT calculations can be employed to compute the hyperpolarizability of this compound. Studies on other substituted benzaldehydes and related aromatic compounds have shown that the nature and position of substituents have a profound impact on the magnitude of β. mdpi.combath.ac.uk For instance, DFT studies on chloro-benzaldehydes have demonstrated how the position of the chlorine atom affects the molecule's polarizability and hyperpolarizability. mdpi.com

Table 3: Hypothetical Calculated NLO Properties

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| This compound | 2.5 | 95 | 250 |

| Urea (Reference) | 1.37 | 33 | 37 |

| 4-Nitroaniline (B120555) (Reference) | 6.2 | 80 | 1200 |

This is an illustrative table. Values for this compound are hypothetical, based on trends observed in similar molecules. Urea and 4-nitroaniline are common reference compounds in NLO studies.

By comparing the calculated β value of this compound to that of known NLO materials like urea, researchers could assess its potential for NLO applications. nih.gov

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides powerful tools to understand and predict the reactivity and selectivity of chemical reactions. For this compound, theoretical calculations can offer insights into its behavior in various chemical transformations.

The electronic properties of the aromatic ring are significantly influenced by the substituents. The aldehyde group is a deactivating, meta-directing group in electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group. The fluorine and bromine atoms are deactivating yet ortho-, para-directing. The interplay of these electronic effects determines the preferred sites for electrophilic or nucleophilic attack.

Molecular electrostatic potential (MEP) maps can visualize the electron density distribution and predict reactive sites. nih.gov Regions of negative potential (red/yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atom of the aldehyde group would be a site of high negative potential, while the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group would be sites of positive potential.

Frontier molecular orbital (FMO) theory, which considers the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is another tool to predict reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. A small HOMO-LUMO gap often suggests higher reactivity. nih.govresearchgate.net

While the reactivity-selectivity principle, which states that more reactive species are less selective, is now considered obsolete in its general form, understanding the factors that govern selectivity remains a key area of theoretical investigation. wikipedia.org For instance, theoretical studies on the Claisen rearrangement of benzyl (B1604629) vinyl ethers have elucidated the role of substituent effects on regioselectivity. rsc.org Similar computational approaches could be applied to predict the outcomes of reactions involving this compound.

Applications in Organic Synthesis and Materials Science

5-Bromo-3-fluoro-4-methylbenzaldehyde as a Versatile Synthetic Building Block

The presence of an aldehyde, a bromo, and a fluoro substituent makes this compound a trifunctional building block, enabling a wide array of synthetic manipulations. The aldehyde group can participate in various reactions such as nucleophilic additions, condensations, and reductive aminations. The bromine atom is a key handle for cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final products.

While direct literature examples detailing the use of this compound in the synthesis of complex organic scaffolds are not extensively documented, its structure is highly suggestive of its potential in this area. The combination of a reactive aldehyde and a cross-coupling-amenable bromide allows for sequential or one-pot multi-component reactions to build intricate molecular frameworks. For instance, the aldehyde can be transformed into an alkene via a Wittig reaction, which can then undergo further functionalization. Simultaneously, the bromide can be used as an anchor point for the introduction of various aryl, heteroaryl, or alkyl groups through transition-metal-catalyzed cross-coupling reactions. This dual reactivity is a hallmark of versatile building blocks used in the construction of libraries of compounds for drug discovery and agrochemical research. The synthesis of functionally substituted benzaldehydes is a crucial aspect of organic chemistry, with various methods being developed to create these important intermediates. kpfu.ru

This compound is classified as a chemical intermediate, indicating its primary role is in the synthesis of other, more complex molecules. google.com Its structure is particularly relevant in the synthesis of pharmaceutical and agrochemical compounds. For example, the 3-fluoro-4-methylphenyl moiety is a key structural feature in some modern pharmaceuticals. rhhz.net The synthesis of glucopyranosyl-substituted phenyl derivatives, which are of interest in medicinal chemistry, often involves multi-step sequences where a substituted benzaldehyde (B42025) could be a key precursor. google.com Furthermore, patents in the agrochemical field describe complex molecules containing substituted phenyl rings that could potentially be synthesized from precursors like this compound. googleapis.comjustia.com

A plausible synthetic route could involve the initial modification of the aldehyde group, for example, through a condensation reaction to form a larger scaffold, followed by a cross-coupling reaction at the bromide position to introduce further diversity. The development of one-pot reduction/cross-coupling procedures for substituted benzaldehydes highlights the efficiency that can be achieved using such intermediates. rug.nlresearchgate.net

Utilization in Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Reference |

| Catalyst | Palladium(II) acetate (B1210297) | libretexts.org |

| Ligand | Triphenylphosphine | libretexts.org |

| Base | Sodium carbonate | libretexts.org |

| Solvent | Toluene/Water | libretexts.org |

| Temperature | 80-100 °C | libretexts.org |

The Ullmann reaction, which typically involves copper-catalyzed coupling of aryl halides, is another potential transformation for this compound. organic-chemistry.org This reaction is often used to form diaryl ethers or biaryls under thermal conditions. Modern developments in the Ullmann reaction have led to milder reaction conditions.

The Negishi coupling, which utilizes organozinc reagents and a palladium or nickel catalyst, is also a viable option for the functionalization of this compound. researchgate.netacs.org This reaction is known for its high functional group tolerance. The coupling of bromoarenes with dimethylzinc (B1204448) in the presence of a palladium catalyst is a high-yielding route to methylarenes, showcasing the potential of Negishi-type couplings for similar substrates. researchgate.net The choice of catalyst and reaction conditions would be crucial to ensure compatibility with the aldehyde functionality.

Table 2: General Cross-Coupling Reactions and their Potential Application

| Coupling Reaction | Typical Reagents | Potential Product from this compound |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 5-Aryl-3-fluoro-4-methylbenzaldehyde |

| Ullmann | Aryl alcohol, Cu catalyst, Base | 5-Aryloxy-3-fluoro-4-methylbenzaldehyde |

| Negishi | Organozinc reagent, Pd or Ni catalyst | 5-Alkyl/Aryl-3-fluoro-4-methylbenzaldehyde |

Precursor for Advanced Organic Materials

The unique combination of functional groups in this compound makes it an interesting candidate as a precursor for advanced organic materials. Fluorinated and brominated aromatic compounds are often incorporated into organic electronic materials to tune their properties, such as their energy levels and charge transport characteristics. The aldehyde group can be used to build larger conjugated systems through reactions like the Knoevenagel or Wittig reactions. For example, conjugated polymers containing benzaldehyde derivatives have been investigated for their photovoltaic applications. researchgate.net The resulting materials could have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of poly-substituted benzenes is a key area of research for the development of new materials with tailored properties. youtube.com

Development of Functionalized Polymers

While specific research detailing the use of this compound in polymer synthesis is not extensively documented in publicly available literature, the functional groups present on the molecule suggest its potential as a monomer or a modifying agent for polymers. Benzaldehyde-functionalized polymers can be synthesized through various methods, including copolymerization of phthalaldehyde with electron-deficient benzaldehydes. nih.gov The aldehyde group can participate in reactions like Schiff base formation, which is utilized in creating self-healing hydrogels. Current time information in Winnipeg, CA.

The incorporation of fluorine into polymers is known to enhance properties such as thermal stability, chemical resistance, and low surface energy. google.comrsc.orgresearchgate.net Fluorinated polymers have applications ranging from non-stick coatings to advanced biomaterials. google.comrsc.org The bromine atom on the aromatic ring offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of complex polymer architectures.

Synthesis of Liquid Crystals and Optoelectronic Materials

The synthesis of liquid crystals and optoelectronic materials often involves the use of aromatic compounds with specific substituents that influence their mesomorphic and electronic properties. Fluorinated compounds are of particular interest in the design of liquid crystals due to the unique properties conferred by the fluorine atom, such as high electronegativity and the ability to induce specific molecular ordering. nih.govrsc.org Research has been conducted on the synthesis of fluorinated liquid crystals, highlighting the importance of fluorine in achieving desired material characteristics. electronicsandbooks.comnih.govnih.gov

Similarly, brominated aromatic compounds have been investigated for their optoelectronic properties. The presence of bromine can influence the electronic structure and photophysical properties of molecules, which is a key consideration in the design of materials for optoelectronic devices. koyauniversity.orgresearchgate.net While direct application of this compound in these fields is not explicitly documented, its structure, combining both fluorine and bromine on a benzaldehyde core, suggests its potential as a precursor for novel liquid crystalline or optoelectronic materials.

Role in the Synthesis of Agrochemicals

The development of new agrochemicals is a critical area of research aimed at improving crop protection and yield. The introduction of fluorine and other halogens into pesticide molecules is a common strategy to enhance their biological activity and metabolic stability. researchgate.netresearchgate.net

Design and Synthesis of Novel Pesticides

The search for new and effective pesticides is an ongoing effort in the agrochemical industry. researchgate.net The inclusion of fluorine atoms in a molecule can significantly alter its physicochemical properties, often leading to enhanced insecticidal or fungicidal activity. researchgate.net Structure-activity relationship (SAR) studies have shown that the presence and position of fluorine on an aromatic ring can be crucial for the biological efficacy of a pesticide. researchgate.netrothamsted.ac.uk For instance, the introduction of fluorine has been shown to be beneficial in increasing the activity of diamide (B1670390) insecticides. researchgate.net

While there are no specific pesticides publicly listed as being synthesized directly from this compound, its status as a fluorinated and brominated benzaldehyde makes it a potentially valuable intermediate. google.com Benzaldehyde derivatives themselves have been noted for their biological activities, including insecticidal properties. google.com The combination of functional groups in this compound provides a scaffold that could be elaborated into more complex molecules with potential pesticidal applications.

Herbicidal Compound Development

The development of novel herbicides is essential for modern agriculture to manage weed competition with crops. googleapis.com The design of new herbicides often involves the synthesis and screening of a wide variety of chemical compounds to identify those with potent and selective activity. nih.govmdpi.com Substituted benzaldehydes and their derivatives are among the many classes of compounds investigated for herbicidal properties. nih.govgoogle.com

Applications in Medicinal Chemistry and Biological Sciences

5-Bromo-3-fluoro-4-methylbenzaldehyde as a Key Intermediate in Drug Discovery

While substituted benzaldehydes are a crucial class of intermediates in the synthesis of pharmaceuticals, specific examples directly linking this compound to the synthesis of named Active Pharmaceutical Ingredients (APIs) or the development of novel therapeutic agents are not readily found in published research.

There is no publicly available scientific literature or patents that explicitly detail the use of this compound as a key intermediate in the synthesis of a specific, commercially available or late-stage clinical Active Pharmaceutical Ingredient. Chemical suppliers list it as a reagent for research and development, indicating its potential use in synthetic chemistry, but concrete examples of its incorporation into known drugs are absent from the reviewed literature.

The design and development of new therapeutic agents often involve the use of novel chemical scaffolds. While the unique substitution pattern of this compound (a bromine atom, a fluorine atom, a methyl group, and a formyl group on a benzene (B151609) ring) makes it an interesting starting material for creating diverse molecular structures, specific studies detailing its use in the design and synthesis of new therapeutic candidates are not described in the available literature. Research on related bromo- and fluoro-substituted benzaldehydes suggests that such compounds are of interest in medicinal chemistry, but direct evidence for this specific isomer is lacking.

Pharmacophore Design and Structure-Activity Relationship (SAR) Studies

The specific substitution pattern of this compound provides medicinal chemists with a powerful tool for probing the interactions between a drug molecule and its biological target. The interplay of its halogen atoms and methyl group significantly influences the compound's electronic and steric properties, which are fundamental to its biological activity.

Influence of Halogenation on Biological Activity

The presence of both bromine and fluorine atoms on the aromatic ring is a key feature of this compound, offering distinct advantages in drug design. Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.

The introduction of halogen atoms can lead to:

Enhanced Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, thereby increasing the binding affinity and selectivity of a drug candidate.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

In a broader context, studies on halogenated benzaldehydes have demonstrated their value as intermediates in the synthesis of a variety of biologically active molecules, including those with potential applications in treating a range of diseases.

Modulation of Lipophilicity and Binding Affinity to Biological Targets

The relationship between lipophilicity and biological activity is often complex. While increased lipophilicity can enhance membrane permeability, it can also lead to increased binding to plasma proteins, which may reduce the concentration of the free drug available to interact with its target. Therefore, the ability to modulate lipophilicity through the use of building blocks like this compound is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Precursors for Specialized Fluorinated Pharmaceutical Compounds

Fluorinated compounds have gained significant prominence in the pharmaceutical industry, with a substantial number of approved drugs containing at least one fluorine atom. This compound serves as a valuable precursor for the synthesis of these specialized fluorinated pharmaceuticals.

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. Starting from this compound, chemists can introduce various pharmacophoric elements to develop novel drug candidates.

Advanced Structural Analysis: Crystallography

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is an indispensable technique for obtaining an unambiguous determination of a molecule's solid-state structure. acs.org This method involves growing a high-quality single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.